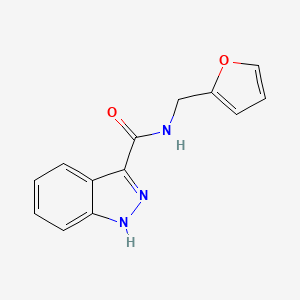

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide” is a chemical compound . It has been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized . The synthesis involved the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide” derivatives were carried out under microwave-assisted conditions . The reaction time, the solvent, and the amounts of the substrates were optimized .Aplicaciones Científicas De Investigación

- Furan-indazole carboxamide derivatives have been investigated for their potential as anticancer agents. Researchers have synthesized and evaluated these compounds against cancer cell lines, including lung adenocarcinoma (A549), colorectal cancer (SW480), and liver cancer (HepG2) cells . The cytotoxic activity of these derivatives suggests their promise in cancer therapy.

- The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) forms complexes with metal ions (Cu, Co, Ni, Zn). These complexes exhibit interesting spectroscopic properties and have been characterized using various techniques .

- In vitro cytotoxicity studies revealed that the ligand itself was more potent than its metal complexes against HePG-2 and HCT-116 cell lines .

- Schiff bases, including furan-based derivatives, are unique ligands due to their diverse donor groups. They can chelate metal ions in various ways, making them valuable in coordination chemistry .

- The azomethine nitrogen (C=N) in Schiff bases serves as a binding site for metal ions, allowing interactions with biomolecules like proteins and amino acids .

- Schiff bases have been utilized in various biological contexts. Their stability, metal chelation abilities, and diverse donor groups make them relevant in fields such as medicinal chemistry, catalysis, and agrochemicals .

- Furan Schiff base derivatives, in particular, have shown therapeutic potential against certain tumors .

- Furan-based Schiff bases, containing nitrogen and oxygen atoms, have been extensively studied. These derivatives exhibit enhanced biological activity due to their bidentate ligand behavior via azomethine-N and furanyl-O .

- Researchers have experimentally characterized related furan derivatives using FT-IR, FT-Raman, UV–vis, and ¹H NMR spectroscopic techniques. For example, 2-acetyl-5-methylfuran was analyzed in different solvents .

Anticancer Activity

Metal Complexes and Cytotoxicity

Coordination Chemistry

Biological Applications

Heterocyclic Derivatives

Spectroscopic Characterization

Mecanismo De Acción

Target of Action

The primary target of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation . Overexpression of EGFR is observed in a variety of solid tumors, making it a significant target for cancer drug therapy .

Mode of Action

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide interacts with EGFR, inhibiting its activity . This interaction is likely to involve the binding of the compound to the receptor, which prevents the receptor from activating its downstream signaling pathways . The exact nature of this interaction, however, is still under investigation.

Biochemical Pathways

Upon binding to EGFR, N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the receptor’s downstream signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can reduce the growth and spread of cancer cells .

Pharmacokinetics

It is known that the compound exhibits potent anticancer activities against several egfr high-expressed cancer cell lines . This suggests that the compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The result of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide’s action is a reduction in the growth and spread of cancer cells . The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma, Henrietta Lacks strain of cancer, and human colorectal cancer . It shows weak cytotoxic effects on normal cells, suggesting that it has low toxicity against normal cells .

Action Environment

The action of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide can be influenced by various environmental factors. For instance, the presence of other compounds or drugs in the body can affect the compound’s bioavailability and efficacy . Additionally, the compound’s stability and action can be affected by factors such as pH and temperature . .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGITVMOEUWYLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2820470.png)

![5-Azaspiro[3.4]octan-7-ol;hydrochloride](/img/structure/B2820474.png)

![3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820476.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)

![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)